6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one
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Overview
Description
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a chemical compound known for its diverse applications in scientific research. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 6th position and a pyridine ring at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves the reaction of pyridine-2-carboxaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-(pyridin-2-yl)pyrimidin-4(3H)-one .
Scientific Research Applications
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridine groups play a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine
- 2-(Pyridin-2-yl)pyrimidin-4(3H)-one
- 6-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Uniqueness
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one is unique due to the presence of both chlorine and pyridine groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where selective binding and reactivity are required .
Properties
IUPAC Name |
4-chloro-2-pyridin-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-5-8(14)13-9(12-7)6-3-1-2-4-11-6/h1-5H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFDGRMIZCQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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